4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is a complex organic compound that features a combination of pyrazole and benzohydrazide moieties
Preparation Methods
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by their coupling with benzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
4-[(4-chlorophenyl)-1H-pyrazol-3-yl]methanol: This compound also contains a pyrazole ring but differs in its substituents, leading to different chemical and biological properties.
1,4-di(1H-pyrazol-4-yl)benzene: This compound features two pyrazole rings attached to a benzene ring, offering unique structural and functional characteristics
Properties
Molecular Formula |
C16H15BrN6O |
---|---|
Molecular Weight |
387.23g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN6O/c1-22-15(6-7-19-22)9-18-21-16(24)13-4-2-12(3-5-13)10-23-11-14(17)8-20-23/h2-9,11H,10H2,1H3,(H,21,24)/b18-9+ |
InChI Key |
WMFSFHHCVMVPGC-GIJQJNRQSA-N |
SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Isomeric SMILES |
CN1C(=CC=N1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Canonical SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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